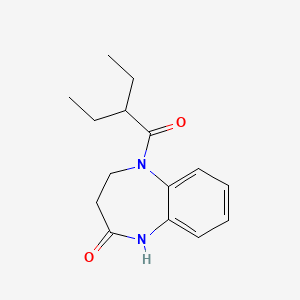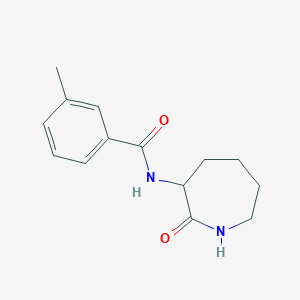
3-methyl-N-(2-oxoazepan-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-oxoazepan-3-yl)benzamide, also known as MOA-728, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a potent and selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis.
Wirkmechanismus
The orexin-1 receptor is a G protein-coupled receptor that is primarily expressed in the hypothalamus, a brain region that regulates various physiological functions. Activation of the orexin-1 receptor by its endogenous ligand orexin A promotes wakefulness, increases energy expenditure, and stimulates feeding behavior. 3-methyl-N-(2-oxoazepan-3-yl)benzamide acts as a competitive antagonist of the orexin-1 receptor, blocking the binding of orexin A and inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can effectively reduce wakefulness and increase sleep duration in animal models of narcolepsy and insomnia. This compound can also decrease food intake and body weight in obese animals, suggesting its potential as an anti-obesity agent. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-methyl-N-(2-oxoazepan-3-yl)benzamide is its high selectivity and potency for the orexin-1 receptor, which minimizes off-target effects and enhances its therapeutic potential. However, the limited availability of this compound and its relatively short half-life in vivo pose significant challenges for its use in clinical settings. Moreover, the complex and multifaceted nature of neurological and psychiatric disorders requires a comprehensive understanding of the underlying mechanisms, which may limit the efficacy of this compound as a standalone treatment.
Zukünftige Richtungen
Despite the limitations, 3-methyl-N-(2-oxoazepan-3-yl)benzamide holds great promise as a therapeutic agent for various neurological and psychiatric disorders. Future research should focus on developing more efficient and scalable synthesis methods, optimizing the pharmacokinetic properties of this compound, and elucidating its mechanisms of action in different disease models. Moreover, the potential synergistic effects of this compound with other pharmacological agents should be explored to enhance its therapeutic efficacy.
Synthesemethoden
3-methyl-N-(2-oxoazepan-3-yl)benzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with 2-aminocaproic acid followed by cyclization in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride and further reacted with 2-amino-3-methylbenzamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(2-oxoazepan-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including narcolepsy, insomnia, depression, anxiety, and addiction. Several preclinical studies have demonstrated that this compound can effectively block the orexin-1 receptor and improve sleep-wake cycles, reduce food intake, and decrease drug-seeking behavior.
Eigenschaften
IUPAC Name |
3-methyl-N-(2-oxoazepan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-4-6-11(9-10)13(17)16-12-7-2-3-8-15-14(12)18/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFLFIYJZSBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-methyl-4-[(2-thien-3-ylethyl)amino]furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7478431.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478434.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478444.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B7478450.png)
![1-[(2-chlorophenyl)methyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7478458.png)
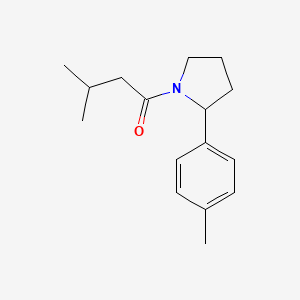
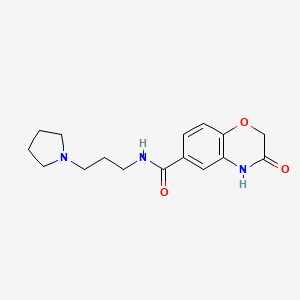
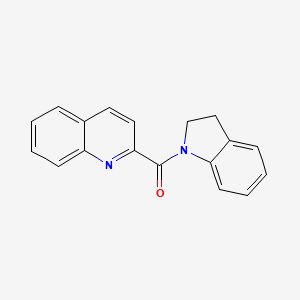
![3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)
![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)

![2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide](/img/structure/B7478532.png)
![N-(5-chloro-2-methylphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478535.png)
